3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- is a chemical compound with the molecular formula C17H22O3 and a molecular weight of 274.156894564 daltons . This compound is a type of chemical entity that belongs to the subclass of chemical compounds . It is characterized by the presence of a decyne backbone with a hydroxy and phenylmethoxy substituent.
Vorbereitungsmethoden
The synthesis of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- can be achieved through various synthetic routes. One common method involves the reaction of phenylmethanol with 3-decyn-5-one under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic properties, although specific applications would require further research. Industrially, it may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- can be compared with other similar compounds, such as lamellarins and related compounds with biological interest . These compounds share some structural similarities but differ in their specific substituents and biological activities. The uniqueness of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
616240-10-9 |
---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
10-hydroxy-1-phenylmethoxydec-3-yn-5-one |
InChI |
InChI=1S/C17H22O3/c18-13-7-2-5-11-17(19)12-6-8-14-20-15-16-9-3-1-4-10-16/h1,3-4,9-10,18H,2,5,7-8,11,13-15H2 |
InChI-Schlüssel |
LADBYEPLTHBULC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCC#CC(=O)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.